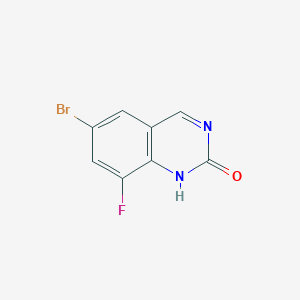

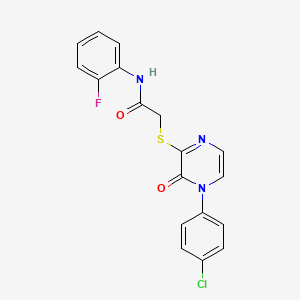

![molecular formula C17H21N3O3 B2480472 5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid CAS No. 1189749-58-3](/img/structure/B2480472.png)

5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of novel compounds related to "5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid" often involves multistep synthetic routes. For instance, Goli-Garmroodi et al. (2015) described the synthesis of benzo[4,5]imidazo[1,2-a]pyridine derivatives through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, highlighting a methodology that might be applicable to the synthesis of related compounds (Goli-Garmroodi et al., 2015).

科学的研究の応用

DNA Interaction and Cellular Staining

Compounds with benzimidazole and piperidine structures, such as the Hoechst dyes, are known for their strong binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This characteristic makes them valuable tools in cell biology for staining chromosomes and nuclei, analyzing nuclear DNA content via flow cytometry, and investigating plant chromosomes. Beyond staining, these compounds have applications in understanding DNA sequence recognition and binding mechanisms, acting as models for drug design, particularly in radioprotection and as topoisomerase inhibitors (Issar & Kakkar, 2013).

Organic Synthesis and Catalysts

In the realm of organic synthesis, derivatives of imidazoles and benzimidazoles, including those with piperidine structures, serve as key components in C–N bond-forming reactions. These reactions are fundamental in constructing complex organic molecules, with recyclable copper catalyst systems facilitating the formation of these bonds between aromatic or heterocyclic amines and aryl halides or arylboronic acids. Such advancements in recyclable catalysts underscore the role of these compounds in sustainable chemistry and potential commercial applications (Kantam et al., 2013).

Antitumor Activity

Imidazole derivatives, including those with structural features similar to the queried compound, have been reviewed for their antitumor activity. Various derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promise in preclinical testing for new antitumor drugs. These compounds offer insights into the synthesis of biologically active compounds with potential therapeutic applications in oncology (Iradyan et al., 2009).

Pharmacological Potency and Drug Discovery

The heterocyclic 5-oxo-imidazolone structure, which shares similarities with the compound of interest, is recognized for its biological potency, prompting extensive research into this molecule for its therapeutic potential. Such structures are explored for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, making them privileged molecules in drug discovery (Yellasubbaiah et al., 2021).

Enzymatic Treatment of Organic Pollutants

The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to treating organic pollutants. Enzymes such as laccases and peroxidases, when used with redox mediators, can degrade recalcitrant compounds found in industrial wastewater, showcasing the environmental applications of chemical structures related to the compound (Husain & Husain, 2007).

作用機序

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

将来の方向性

特性

IUPAC Name |

5-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c21-15(6-3-7-16(22)23)20-10-8-12(9-11-20)17-18-13-4-1-2-5-14(13)19-17/h1-2,4-5,12H,3,6-11H2,(H,18,19)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWZJVLKRLYRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2480390.png)

![N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine](/img/structure/B2480394.png)

![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)

![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)

![Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2480403.png)

![N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2480405.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2480407.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(oxolan-3-ylmethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2480410.png)